2-Amino-5-chloropyridine-3-sulfonyl chloride
Overview
Description
2-Amino-5-chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a sulfonyl chloride group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-chloropyridine-3-sulfonyl chloride are tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical processes, including neurotransmission and enzymatic reactions.
Mode of Action
This compound interacts with its targets through a process known as the Hinsberg reaction . This compound undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .
Biochemical Pathways
The interaction of this compound with tertiary amines affects the biochemical pathways involving these amines. The compound promotes the aerobic oxidation of the amine, leading to the formation of an enamine . This enamine is then trapped electrophilically by the 2-aminopyridine-3-sulfonyl chloride, resulting in the production of sulfonylethenamines .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to liquid or gaseous compounds
Result of Action
The result of the action of this compound is the production of sulfonylethenamines . These compounds are formed when the 2-aminopyridine-3-sulfonyl chloride traps the enamine produced from the aerobic oxidation of the tertiary amine . The formation of these sulfonylethenamines could potentially affect various molecular and cellular processes, depending on the specific tertiary amine involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with tertiary amines occurs in the presence of air , suggesting that oxygen levels could potentially influence the reaction rate. Additionally, the compound is known to be stable under normal temperatures and pressures , but its stability could be affected by extreme environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride typically involves the chlorination of 2-amino-5-chloropyridine followed by sulfonylation. One common method includes the reaction of 2-amino-5-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Tertiary amines in the presence of air can react with this compound to produce sulfonylethenamines.
Substitution: Reagents like primary or secondary amines can be used under basic conditions to form sulfonamides.
Major Products:
Sulfonylethenamines: Formed through oxidative reactions with tertiary amines.
Sulfonamides: Produced via substitution reactions with primary or secondary amines.
Scientific Research Applications
2-Amino-5-chloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-5-chloropyridine: A chlorinated derivative of pyridine with similar reactivity but lacking the sulfonyl chloride group.
2-Amino-3-chloropyridine: Another chlorinated pyridine derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 2-Amino-5-chloropyridine-3-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-5-chloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEATHTWRKQAJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598533 | |
Record name | 2-Amino-5-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163137-45-9 | |
Record name | 3-Pyridinesulfonyl chloride, 2-amino-5-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163137-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-chloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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